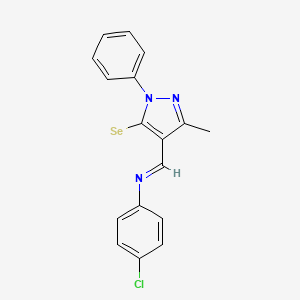
4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a selenone group, which is a selenium-containing functional group. The compound’s unique structure and properties make it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then reacted with phenyl isothiocyanate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Bromophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
- 4-(((4-Methoxyphenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
- 4-(((4-Nitrophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone
Uniqueness
The uniqueness of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone lies in its specific substitution pattern and the presence of the selenone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
109576-79-6 |
|---|---|
Molekularformel |
C17H13ClN3Se |
Molekulargewicht |
373.7 g/mol |
InChI |
InChI=1S/C17H13ClN3Se/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11H,1H3 |
InChI-Schlüssel |
FQPJQNQHQGCJPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=NC2=CC=C(C=C2)Cl)[Se])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11969823.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)

![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)

![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11969867.png)

![(2E)-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11969880.png)

![[(3Z)-3-(5-[4-(Acetyloxy)-3-methoxyphenyl]-6-(methoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11969884.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)

